(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
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Description
(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one, also known as this compound, is a useful research compound. Its molecular formula is C25H36O6 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1,2-Dihydrobudesonide, also known as Budesonide, is a glucocorticoid . It primarily targets the glucocorticoid receptor . This receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Mode of Action
The compound binds to the glucocorticoid receptor, leading to decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . It depresses the activity of endogenous chemical mediators of inflammation, such as kinins and prostaglandins .
Biochemical Pathways
It is known that glucocorticoids like budesonide can influence a wide range of biochemical pathways due to their broad anti-inflammatory and immunosuppressive effects .
Pharmacokinetics
It is metabolized in the liver via CYP3A4 to two metabolites: 16 alpha-hydroxyprednisolone and 6 beta-hydroxybudesonide, both of which are less than 1% as active as the parent compound . The compound is excreted in urine (60%) and feces as metabolites .
Result of Action
The result of Budesonide’s action is the reduction of inflammation in the body. This makes it effective in treating conditions such as asthma, COPD, Crohn’s disease, and ulcerative colitis .
Action Environment
The action, efficacy, and stability of 1,2-Dihydrobudesonide can be influenced by various environmental factors. For instance, the pH level in the body can affect the release and absorption of the compound . Furthermore, factors such as the patient’s overall health, other medications they are taking, and their specific genetic makeup can also influence the compound’s action.
Properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h10,16-18,20-22,26,28H,4-9,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXJIOHTZFZGOQ-KWVAZRHASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)CC[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137174-25-5 |
Source
|
Record name | 1,2-Dihydrobudesonide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137174255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DIHYDROBUDESONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CM8K04THA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does the structural modification of budesonide to 1,2-dihydrobudesonide affect its biotransformation rate in rat and human liver?
A: The study by [] investigated the impact of various structural changes on the biotransformation rate of glucocorticosteroids (GCS), including the hydrogenation of budesonide to 1,2-dihydrobudesonide. The research demonstrated that this specific structural modification, introducing a 1,2-double bond saturation, significantly increased the biotransformation rate. The increase was particularly pronounced in rat liver, where 1,2-dihydrobudesonide was metabolized nine times faster than budesonide. In contrast, the biotransformation rate in human liver only experienced a two-fold increase. This highlights the significant species difference in the metabolism of these compounds.
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